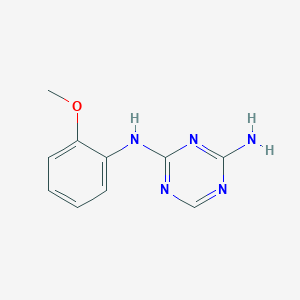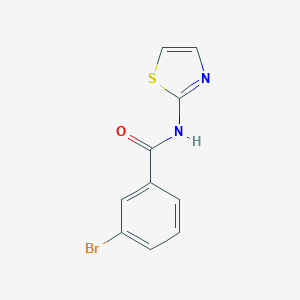
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a chlorophenyl group, an oxoethyl group, and a benzoylamino benzoate moiety, making it a complex and multifunctional molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth [NH3(CH2)5NH3BiCl5] under solvent-free conditions at room temperature . Another approach involves the use of thionyl chloride and triethylamine in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . The anticancer activity could be due to its interaction with DNA or inhibition of specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminophenol and its derivatives.
Benzofuran Derivatives: Compounds with similar biological activities, such as anti-tumor and antibacterial properties.
Uniqueness
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE stands out due to its multifunctional structure, which allows it to participate in a variety of chemical reactions and exhibit multiple biological activities. Its unique combination of a chlorophenyl group, an oxoethyl group, and a benzoylamino benzoate moiety makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H16ClNO4 |
|---|---|
Poids moléculaire |
393.8g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 2-benzamidobenzoate |
InChI |
InChI=1S/C22H16ClNO4/c23-17-12-10-15(11-13-17)20(25)14-28-22(27)18-8-4-5-9-19(18)24-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,26) |
Clé InChI |
HESNLBXDXNDGRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-fluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B420388.png)
![4,4,7,7-Tetramethyl-2,2-diphenyl-1-thiaspiro[2.4]heptane](/img/structure/B420391.png)
![benzo[cd]indol-2(1H)-one oxime](/img/structure/B420392.png)







![1-(4-Bromophenyl)-4,10-bis(2-methylphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B420400.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B420403.png)
